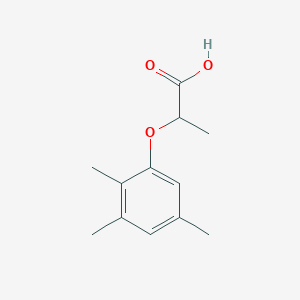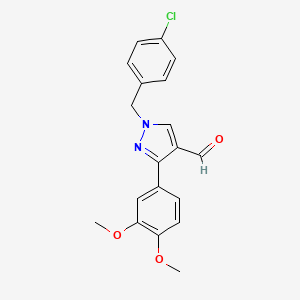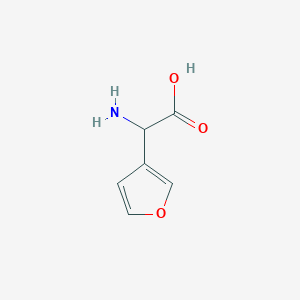
2-Amino-2-(furan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(furan-3-yl)acetic acid” is a compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.12 g/mol . The IUPAC name for this compound is 2-amino-2-(furan-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(furan-3-yl)acetic acid” includes a furan ring attached to an acetic acid moiety with an amino group . The compound has a complexity of 137 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“2-Amino-2-(furan-3-yl)acetic acid” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 2 . The compound has an Exact Mass and Monoisotopic Mass of 141.042593085 g/mol . Its Topological Polar Surface Area is 76.5 Ų .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
2-Amino-2-(furan-3-yl)acetic acid: has been studied for its potential in creating novel antibacterial agents. The furan ring, a component of this compound, is known to exhibit a wide range of biological activities, including antibacterial properties . Researchers have synthesized various furan derivatives to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .
Material Science
In material science, 2-Amino-2-(furan-3-yl)acetic acid can be utilized in the synthesis of polymers and co-polymers. Its furan moiety can be incorporated into polymer chains to impart unique characteristics like thermal stability and chemical resistance, making it valuable for industrial applications .
Food Industry
The furan derivatives, including 2-Amino-2-(furan-3-yl)acetic acid , are significant in the food industry. They are known to contribute to the aroma of cooked foods, and their presence is indicative of certain Maillard reactions that occur during food processing . This compound can be used as a flavoring agent or a marker for food quality control.
Environmental Science
In environmental science, 2-Amino-2-(furan-3-yl)acetic acid and its derivatives can be part of studies related to environmental pollutants. Furan compounds are often analyzed for their potential toxicity and environmental impact. This compound could be used in the development of sensors or assays for detecting furan derivatives in environmental samples .
Analytical Chemistry
This compound is relevant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its well-defined structure and properties allow for its use in method development and validation, particularly in the identification and quantification of furan derivatives in various samples .
Biochemistry Research
In biochemistry research, 2-Amino-2-(furan-3-yl)acetic acid is of interest due to its potential biological activity. It can be used in enzyme studies, receptor-ligand interactions, and as a building block for more complex biochemical compounds. Its role in metabolic pathways and as a precursor to bioactive molecules is also a subject of investigation .
Safety and Hazards
Future Directions
While specific future directions for “2-Amino-2-(furan-3-yl)acetic acid” are not mentioned in the literature, furan derivatives are being explored for various applications. For instance, furan platform chemicals are being studied for their potential use beyond fuels and plastics . Additionally, furan-based derivatives have been evaluated for their cytotoxic activity .
Mechanism of Action
Target of Action
Furan derivatives have been associated with various biological activities, suggesting potential interactions with multiple targets .
Mode of Action
Furan derivatives are known to participate in a variety of chemical reactions, indicating that they may interact with their targets through multiple mechanisms .
Biochemical Pathways
Furan derivatives have been implicated in a wide range of biological activities, suggesting that they may influence numerous pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting a range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(furan-3-yl)acetic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
properties
IUPAC Name |
2-amino-2-(furan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRLXLPRSSHTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404300 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(furan-3-yl)acetic acid | |
CAS RN |
53845-43-5 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

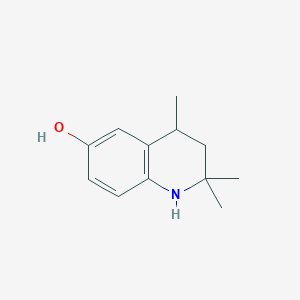
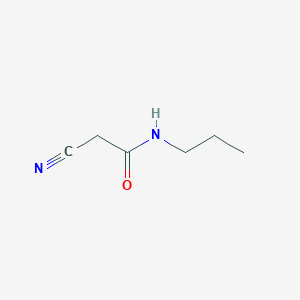

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
